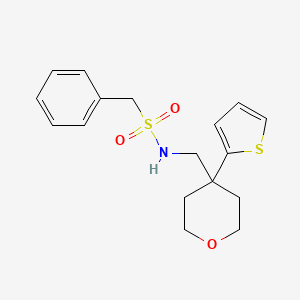
1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related methanesulfonamide compounds involves complex chemical reactions aimed at combining specific functional groups to achieve desired molecular structures. For instance, the synthesis of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles involves significant anti-inflammatory activity, indicating the complex synthesis routes possible for related compounds (Abdellatif, Moawad, & Knaus, 2014). Additionally, the methanesulfonamide group's impact on cyclooxygenase-2 (COX-2) inhibitory activity highlights the critical role of synthesis in achieving biological activity (Singh et al., 2004).
Molecular Structure Analysis
The molecular structure of methanesulfonamide compounds reveals significant insights into their chemical behavior. Studies on closely related tetrahydro-1H-pyrazolo compounds demonstrate the impact of molecular conformation and hydrogen bonding on their chemical properties (Sagar et al., 2017). These structural analyses are crucial for understanding the interactions that govern the compound's stability and reactivity.
Chemical Reactions and Properties
Methanesulfonamide compounds participate in a variety of chemical reactions, leading to diverse chemical properties and potential applications. For example, the synthesis and reactivity of organotin and organogermyl derivatives of bis(pyrazol-1-yl)methanes indicate the versatility of these compounds in forming hetero- and homobimetallic complexes with potential applications in various fields (Tang et al., 2002).
Physical Properties Analysis
The physical properties of methanesulfonamide compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The inclusion compounds of tetrakis(4-nitrophenyl)methane demonstrate how structural adaptability affects physical properties, including solvate formation and pseudopolymorphism (Thaimattam et al., 2001).
Chemical Properties Analysis
The chemical properties of methanesulfonamide compounds, such as reactivity towards different chemical agents and stability under various conditions, are critical for their application in synthesis and manufacturing. For instance, the reaction of N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes highlights the compound's reactivity and potential for creating structurally diverse derivatives (Sakamoto et al., 1988).
Applications De Recherche Scientifique
Structural Analysis and Synthesis Techniques
- Structural Study of Derivatives: A structural study of nimesulidetriazole derivatives, which have chemical structures similar to 1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide, was conducted using X-ray powder diffraction. This study highlighted the intermolecular interactions and crystal structures of these compounds (Dey et al., 2015).
- Synthesis of Benzopyran Analogues: Benzopyran analogues, which share structural elements with the target compound, have been synthesized combining elements of vitamin E and class III antiarrhythmic drugs (Koufaki et al., 2006).
- Migita Reaction for Carbon−Sulfur Bond Formation: The development of a new variant of the Migita reaction was explored for carbon−sulfur bond formation, which is relevant for synthesizing similar compounds (Norris & Leeman, 2008).
Molecular and Chemical Properties
- Relayed Proton Brake Mechanism: A study focused on the selective protonation of a pyridine nitrogen atom in a compound structurally related to the target compound. This resulted in a deceleration of rotation rates, demonstrating a relayed brake mechanism (Furukawa et al., 2020).
- Photoluminescent Properties: Bis(pyrazol-1-yl)methane derivative and Zn(II) Halide Complexes were synthesized and their photophysical properties were investigated, which could be relevant for understanding the properties of similar compounds (Wang et al., 2015).
Biological and Medicinal Research
- COX-2 Inhibitory Activity: Methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole (structurally related to the target compound) was shown to afford potent inhibitors of COX-2, an enzyme involved in inflammation (Singh et al., 2004).
- Antitumor Activity of Amsacrine Analogs: A series of N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides were prepared and evaluated for their anticancer activity. This study provides insights into the role of specific chemical moieties in determining biological activity (Chilin et al., 2009).
Propriétés
IUPAC Name |
1-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c19-23(20,13-15-5-2-1-3-6-15)18-14-17(8-10-21-11-9-17)16-7-4-12-22-16/h1-7,12,18H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAUYGGCRQXLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

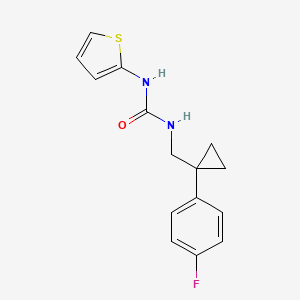
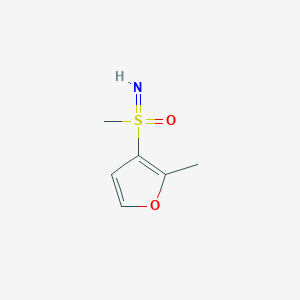
![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)
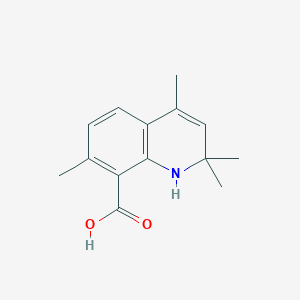
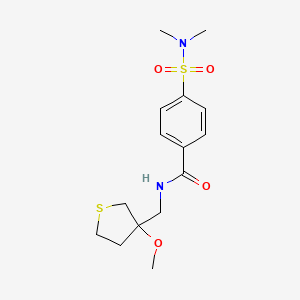
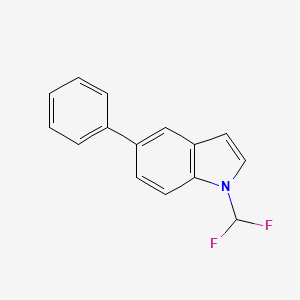
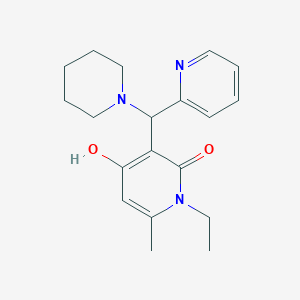
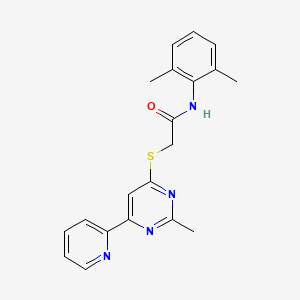
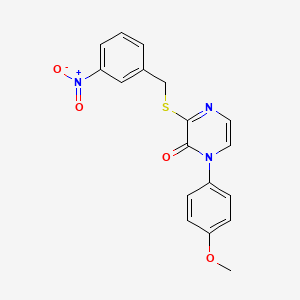
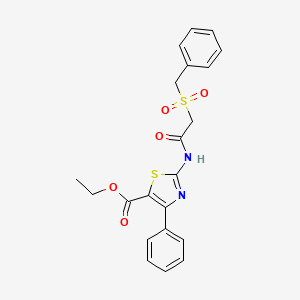
![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)
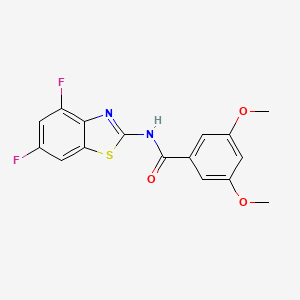
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)